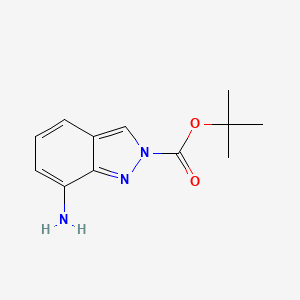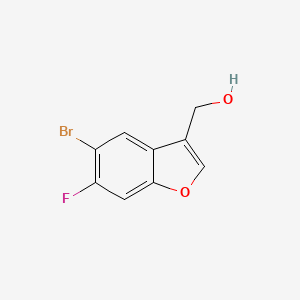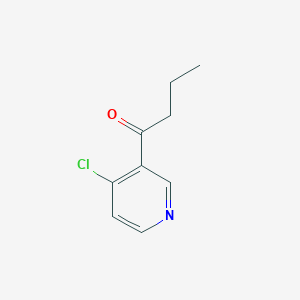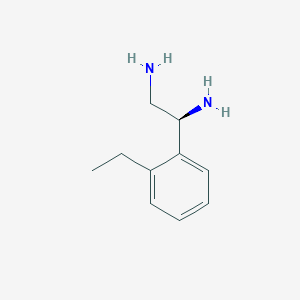![molecular formula C7H6BrN3O2 B13034917 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylisoxazole with a brominated pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction temperature is maintained between 80-120°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available raw materials. The process is scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 7-azido-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one or 7-thio-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Phenylethynyl-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
- 7-Azido-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
- 7-Nitro-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
Uniqueness
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This versatility allows for the exploration of different chemical and biological properties, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C7H6BrN3O2 |
|---|---|
Molekulargewicht |
244.05 g/mol |
IUPAC-Name |
7-bromo-3-ethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6BrN3O2/c1-2-3-4-5(13-11-3)6(8)9-10-7(4)12/h2H2,1H3,(H,10,12) |
InChI-Schlüssel |
AHKABNAXGASAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC2=C1C(=O)NN=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


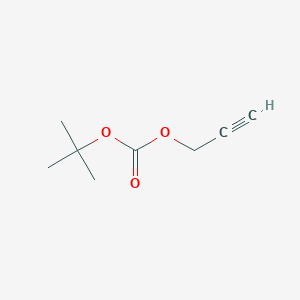

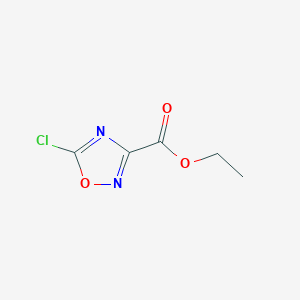

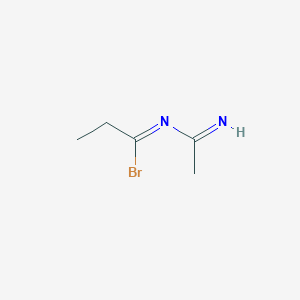

![3-Methylthieno[3,2-c]pyridine-4-carboxylicacid](/img/structure/B13034864.png)
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)

![(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
